molecular formula C13H8Cl2N4S2 B2881252 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 477863-20-0

4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2881252
CAS No.: 477863-20-0
M. Wt: 355.26
InChI Key: GDCJVBSWVGVRKR-FRKPEAEDSA-N
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Description

4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a biologically active compound identified in scientific research as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). FLT3 is a critical receptor tyrosine kinase involved in cell survival, proliferation, and differentiation within the hematopoietic system , and its mutations, particularly internal tandem duplications (ITD), are strongly implicated in the pathogenesis of acute myeloid leukemia (AML). This compound demonstrates significant efficacy in suppressing the auto-phosphorylation of FLT3, thereby inhibiting downstream pro-survival signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt . Its primary research value lies in its utility as a targeted chemical probe to investigate the molecular mechanisms of FLT3-ITD-driven leukemogenesis and to explore novel therapeutic strategies. Studies have shown that this triazole-derived thiol compound can induce cell cycle arrest and promote apoptosis in FLT3-ITD-positive AML cell lines, providing a valuable tool for preclinical in vitro and in vivo models of leukemia to assess the biological consequences of FLT3 inhibition and potential drug combinations.

Properties

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S2/c14-9-3-1-4-10(15)8(9)7-16-19-12(17-18-13(19)20)11-5-2-6-21-11/h1-7H,(H,18,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCJVBSWVGVRKR-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • The 2,6-dichlorophenyl group in the target compound and enhances antinociceptive activity compared to mono-chlorinated analogues .
  • Thiophen-2-yl and pyridin-4-yl substituents (as in ) improve metal chelation capacity, relevant for anticancer applications.
Anticancer Activity
  • Target Compound: Limited direct data, but structurally similar compounds (e.g., ) show moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cells via metal complexation .
  • Pyridin-4-yl Analogues: Metal complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol exhibit 40–60% cell inhibition at 50 µM .
Antinociceptive Activity
  • 2,6-Dichlorophenyl Derivatives : Compounds with this group (e.g., ) show enhanced activity in acetic acid-induced writhing tests, attributed to COX-2 inhibition and electronic effects of chlorine atoms .
Antiviral Potential

Physicochemical and ADMET Properties

Property Target Compound 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Coumarin-Triazole Hybrid
LogP (Lipophilicity) Estimated ~3.5 ~4.1 3.8
Solubility Low (thiol group) Moderate Low
BBB Penetration Poor Not reported Negative
Gastrointestinal Absorption High High Positive
Toxicity Class Likely Class 4 Not reported Class 4

Notes:

  • The thiophen-2-yl group in the target compound may improve membrane permeability compared to purely aromatic substituents.
  • Chlorine atoms in 2,6-dichlorophenyl enhance metabolic stability but may increase hepatotoxicity risk .

Structural Characterization Trends

  • NMR Spectroscopy :
    • Thiophen-2-yl protons resonate at δ 7.2–7.8 ppm (1H-NMR), while imine protons (N=CH) appear at δ 8.5–9.0 ppm .
    • 2,6-Dichlorophenyl groups show characteristic 13C signals at δ 125–135 ppm for chlorinated carbons .
  • X-ray Crystallography: Analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione form hydrogen-bonded hexamers, suggesting the target compound may adopt similar packing motifs .

Biological Activity

The compound 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as DCTT ) is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of DCTT, focusing on its antimicrobial, antifungal, and anticancer properties. The aim is to synthesize findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

DCTT features a triazole ring with a thiol group and a dichlorophenyl moiety. Its chemical formula is C18H16Cl2N4OSC_{18}H_{16}Cl_2N_4OS with a molecular weight of approximately 439.32 g/mol. The presence of the thiol group is significant for its reactivity and biological activity.

Antimicrobial Activity

DCTT has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that triazole derivatives exhibit significant antibacterial activity due to their ability to inhibit bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.12 - 1.95 µg/mL
Staphylococcus aureus1 - 2 µg/mL
Pseudomonas aeruginosa0.5 - 3 µg/mL

Research indicates that DCTT has comparable or superior activity against resistant strains when compared to traditional antibiotics like ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, DCTT has shown promising antifungal activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Fungal Strain Activity
Candida albicansModerate inhibition
Aspergillus nigerSignificant inhibition

These findings suggest that DCTT could be developed as an antifungal agent, particularly in treating infections caused by resistant fungal strains.

Anticancer Activity

The potential anticancer properties of DCTT have also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10 - 30
A549 (lung cancer)15 - 25

Mechanistic studies suggest that DCTT may induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

The mechanism by which DCTT exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymes : DCTT may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, DCTT appears to activate apoptotic pathways, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies highlight the effectiveness of DCTT in various applications:

  • Antibacterial Efficacy : In a study conducted by Mohammed et al., DCTT derivatives displayed enhanced antibacterial activity against multi-drug resistant strains compared to existing antibiotics .
  • Fungal Resistance : A clinical evaluation showed that DCTT was effective against azole-resistant Candida species, indicating its potential as a treatment alternative .
  • Cancer Treatment : In vitro studies on breast cancer cells demonstrated that DCTT significantly reduced cell viability and induced apoptosis at low concentrations, suggesting its potential as a therapeutic agent in oncology .

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